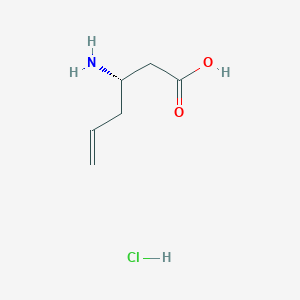

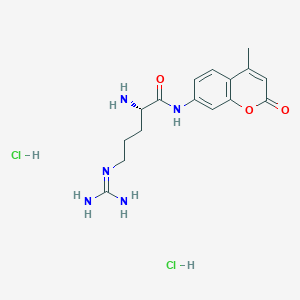

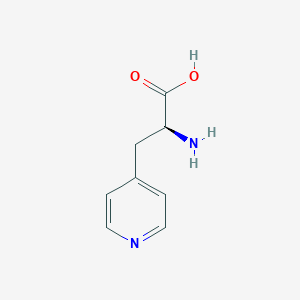

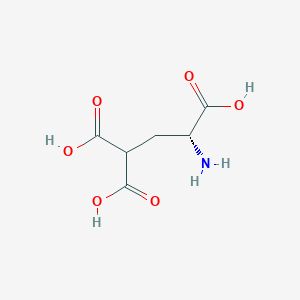

(3R)-3-aminopropane-1,1,3-tricarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis

This involves determining properties like solubility, melting point, boiling point, density, refractive index, and specific rotation .Applications De Recherche Scientifique

Spin Label Amino Acids in Peptide Studies

Spin label amino acids, such as TOAC, have been used extensively in the study of peptides. Their applications include analyzing peptide backbone dynamics, secondary structures, and interactions with membranes and proteins. TOAC's rigid character and incorporation into peptides via peptide bonds make it invaluable for EPR spectroscopy, X-ray crystallography, and NMR studies, offering insights into peptide conformations and dynamics (Schreier et al., 2012).

Natural Product Chemistry and Bioactive Compounds

Research into natural products derived from isoxazolin-5-one and 3-nitropropanoic acid highlights the diversity of structural elements in compounds across various species. These studies are crucial for understanding the biosynthesis, detoxification mechanisms, and potential applications of bioactive compounds in drug development and synthetic biology (Becker et al., 2017).

Acid Stress Responses in Plants

Investigations into the genetic aspects of acidity stress responses in plants reveal the complex interplay between environmental stressors and genetic regulation. Such studies offer insights into how plants adapt to low pH environments, with implications for agriculture and environmental sustainability (Shavrukov & Hirai, 2016).

Biocatalyst Inhibition by Carboxylic Acids

Understanding how carboxylic acids inhibit microbial biocatalysts is essential for the development of more robust microbial strains for biotechnological applications. This research is particularly relevant for the production of renewable chemicals and biofuels, where carboxylic acids can both serve as feedstocks and inhibit production processes (Jarboe et al., 2013).

Metabolomics in Diabetes Research

Metabolomics studies provide a comprehensive view of metabolic alterations associated with diabetes, offering insights into early insulin resistance and the potential for improved diagnostics and treatment strategies. Research in this area highlights the importance of metabolomic markers in understanding and managing diabetes (Pallares-Mendez et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-aminopropane-1,1,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426426 |

Source

|

| Record name | gamma-Carboxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |

CAS RN |

64153-47-5 |

Source

|

| Record name | gamma-Carboxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.